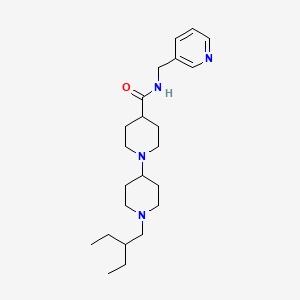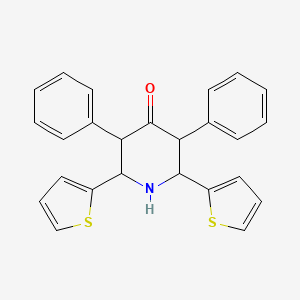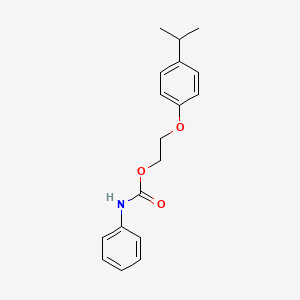![molecular formula C13H16ClN3OS B5206337 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5206337.png)
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a chloro-substituted benzimidazole ring and a diethylacetamide group, which may contribute to its specific properties and applications.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They are key components to functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
The interactions can result in changes at the molecular and cellular levels .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a broad spectrum of pharmacological properties .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by a variety of factors, including the specific derivative, its targets, and the environment in which it is used .
Análisis Bioquímico
Biochemical Properties
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide has been found to bind to certain protein kinases, influencing cell signaling pathways and potentially altering cellular responses .
Cellular Effects
The effects of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide induces apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can alter the enzyme’s activity . Additionally, this compound can modulate the activity of protein kinases by binding to their ATP-binding sites, thereby influencing phosphorylation events and downstream signaling pathways . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and proteins . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have also been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream and its accumulation in target tissues . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria of cells . The presence of targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2,2,2-trifluoroethyl)benzimidazole
- 5,6-dichloro-1H-benzimidazole
- 2-mercaptobenzimidazole
Uniqueness
What sets 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide apart is its unique combination of a chloro-substituted benzimidazole ring and a diethylacetamide group. This structure may confer specific biological activities and chemical reactivity that are distinct from other benzimidazole derivatives.
Propiedades
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-3-17(4-2)12(18)8-19-13-15-10-6-5-9(14)7-11(10)16-13/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERKXBPGQFGBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)

![{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B5206275.png)
![2-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid](/img/structure/B5206282.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)
![N-[(2-chlorophenyl)methyl]-N'-(4-phenoxyphenyl)oxamide](/img/structure/B5206329.png)


![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
